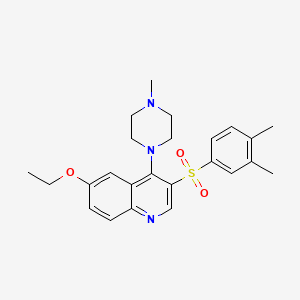

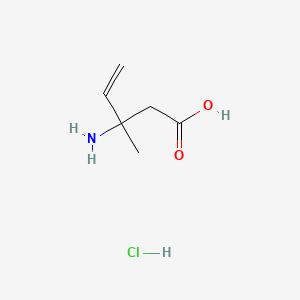

(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). In pharmaceuticals, hydrochlorides are used to improve the water solubility of organic compounds .

Synthesis Analysis

The synthesis of amino acids typically involves methods such as the Strecker synthesis or the Gabriel synthesis . The conversion of these amino acids into hydrochlorides usually involves a simple acid-base reaction .Molecular Structure Analysis

The molecular structure of amino acids consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation, decarboxylation, and transamination . The hydrochloride salt form can influence the reactivity and solubility of the amino acid .Physical And Chemical Properties Analysis

Amino acids have both a basic amine group and an acidic carboxyl group, which allows them to act as buffers in solution . The properties of the hydrochloride form can vary, but generally, it increases the water solubility of the compound .科学的研究の応用

Enantioselective Synthesis

- Enantioselective Synthesis of Fluorinated Amino Acids : This compound has been used in the enantioselective synthesis of fluorinated amino acids, which are important in medicinal chemistry and as isosteres of natural amino acids (Laue, Mück‐Lichtenfeld, & Haufe, 1999).

Biochemical Applications

- Action on Stereosiomers : Research has explored its action on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, leading to a better understanding of amino acid stereochemistry and providing a route to stereochemically pure compounds (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Chemical Synthesis

- Synthesis of Amino Acid Derivatives : This compound has been central to the synthesis of various amino acid derivatives, contributing significantly to the development of new synthetic routes in organic chemistry (Shendage, Froehlich, Bergander, & Haufe, 2005).

Inhibitors in Neuroprotective Agents

- Potent Inhibitors of Kynurenine-3-Hydroxylase : The compound has been included in the synthesis and study of inhibitors of kynurenine-3-hydroxylase, which have potential as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-amino-3-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKPGDOMDSRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)